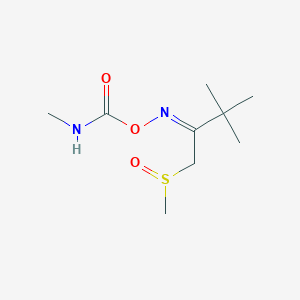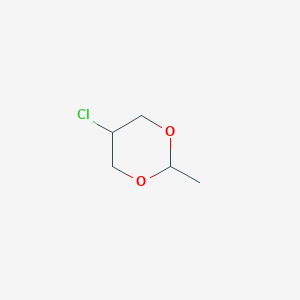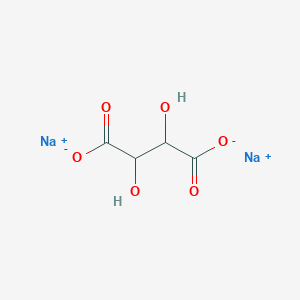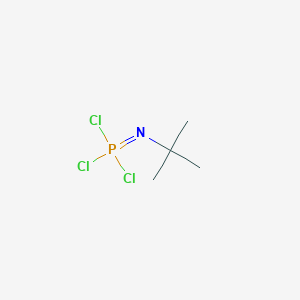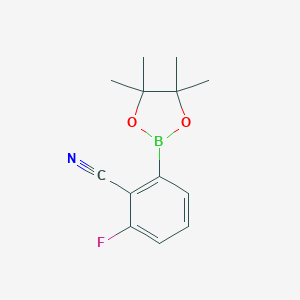
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorinated compounds typically involves multi-step procedures, as seen in the preparation of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue, which are derived from corresponding benzazoles . Similarly, the radiosynthesis of an (18)F-labeled compound for PET imaging was achieved through a one-pot two-step method, indicating that the synthesis of fluorinated benzonitriles can be complex and may require specialized techniques such as radiofluorination and copper(I) iodide mediated coupling reactions .
Molecular Structure Analysis
The molecular structure of fluorinated benzonitriles is characterized by the presence of a benzonitrile core with various substituents that can significantly affect the compound's properties and reactivity. For instance, the introduction of a fluorine atom at the 3-position of the phenyl ring in a benzonitrile derivative led to increased in vitro potency as a metabotropic glutamate subtype 5 receptor antagonist . This suggests that the position and nature of substituents on the benzonitrile core are crucial for the biological activity of these compounds.
Chemical Reactions Analysis
Fluorinated benzonitriles participate in a variety of chemical reactions, which are often influenced by the presence of fluorine atoms. For example, the fluorophenol moiety in benzoxazole derivatives exhibits high acidity, which is responsible for their sensitivity to pH changes and selectivity in metal cation sensing . The reactivity of fluorinated compounds can also be tailored for specific applications, such as the development of PET tracers for imaging AMPA receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzonitriles are determined by their molecular structure. The presence of fluorine atoms can enhance the acidity of certain moieties, as seen in the high sensitivity to pH changes in fluorescent probes . Additionally, the introduction of fluorine can improve the pharmacokinetic profile and brain penetration of receptor antagonists, as demonstrated by a potent and selective mGlu5 receptor antagonist . The compound "2-Fluoro-4,4,5,5-tetramethyl-1,3-dioxolane" serves as an example of a fluorinated compound with the ability to determine rate constants of ion pair formations, indicating that fluorinated benzonitriles may have unique solvation and ionization characteristics .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : Various techniques for synthesizing compounds related to 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, such as 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile, have been explored. These compounds are synthesized and characterized using spectroscopy (FT-IR, 1H NMR, 13C NMR, MS) and X-ray diffraction (Wu, Chen, Chen, & Zhou, 2021).
Molecular Structure Analysis
- Crystal Structure and DFT Study : Studies focus on the molecular structure, crystallography, and conformational analysis of related compounds. This includes density functional theory (DFT) calculations and molecular electrostatic potential analysis to understand the physicochemical properties (Huang et al., 2021).
Applications in Detection and Sensing
- Fluorescence Probes for Hydrogen Peroxide Detection : Compounds with similar structures are used to develop boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2), demonstrating their potential in biological and chemical sensing applications (Lampard et al., 2018).
Polymer Synthesis
- Conjugated Polymers : The synthesis of conjugated polymers using palladium-catalyzed Suzuki coupling methods, involving related compounds, highlights their use in materials science for developing new polymers with unique properties (Grigoras & Antonoaia, 2005).
Chemical Reactivity
- Borylation of Arylbromides : Research includes the Pd-catalyzed borylation of arylbromides using related boron-containing compounds, which is significant for the synthesis of various organic compounds (Takagi & Yamakawa, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGKJULMHJEZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624164 | |
| Record name | 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
CAS RN |
765916-91-4 | |
| Record name | 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-3-fluorophenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





